molecular formula C14H13ClN2O2 B1462443 N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide CAS No. 1082153-15-8

N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide

Cat. No. B1462443
CAS RN: 1082153-15-8
M. Wt: 276.72 g/mol
InChI Key: GBVUMSVRBDBXDK-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide” is a compound that contains an amide group (-CONH2), a methoxy group (-OCH3), an amino group (-NH2), and a chloro group (-Cl). It’s likely to be a solid at room temperature .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acid chloride or an ester to form the amide. The methoxy group could be introduced through a Williamson ether synthesis or a similar method .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar around the amide group, due to the resonance between the nitrogen’s lone pair and the carbonyl group. The chlorine atom would likely cause the molecule to be polar .


Chemical Reactions Analysis

This compound could undergo various reactions. The amide group could be hydrolyzed to give an amine and a carboxylic acid. The methoxy group could be cleaved with strong acid. The amino group could be acylated or alkylated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .

Scientific Research Applications

Pharmacological Properties and Clinical Use

Compounds similar to "N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide" have been extensively reviewed for their pharmacological properties and clinical applications. For example, metoclopramide, which is structurally different but shares functional pharmacological properties, has been advocated for use in gastrointestinal diagnostics and in treating various types of vomiting and functional gastrointestinal disorders. It is notable for its effects on motility of the gastrointestinal tract and has been shown to facilitate procedures such as radiological identification of lesions and emergency endoscopy. Additionally, it is effective in reducing post-operative vomiting and radiation sickness, among other uses. Its pharmacodynamic studies have established rapid effects on the gastrointestinal tract's motility following oral or intravenous administration, including improved resting tone of the esophageal sphincter and accelerated gastric emptying (Pinder et al., 2012).

Environmental Impact

Research on compounds with similar structures or functions has also extended to their environmental impact, particularly concerning their persistence, biodegradability, and potential as endocrine disruptors. For instance, parabens, which are widely used as preservatives in food, cosmetics, and pharmaceuticals, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite being relatively well eliminated from wastewater, they are ubiquitous in surface water and sediments due to continuous introduction into the environment. Studies have indicated that methylparaben and propylparaben predominate, reflecting the composition of paraben mixtures in consumer products. Such research underscores the importance of understanding the environmental footprint of chemical compounds, including those related to "N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide" (Haman et al., 2015).

Novel Synthesis and Pharmaceutical Applications

The synthesis of pharmaceutical impurities and novel compounds is a critical area of research, providing insights into the development of new drugs and the optimization of existing ones. Studies focusing on the novel synthesis of compounds like omeprazole and other proton pump inhibitors reveal the complexities and challenges of pharmaceutical chemistry, including the management of impurities and the pursuit of efficiency and specificity in drug action. This area of research is crucial for expanding the applications of compounds within the same class as "N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide" and enhancing therapeutic outcomes (Saini et al., 2019).

Safety And Hazards

As with any chemical compound, handling “N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety procedures .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. It could potentially be used in the development of new drugs or materials .

properties

IUPAC Name

N-(5-amino-2-chlorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-11-5-2-9(3-6-11)14(18)17-13-8-10(16)4-7-12(13)15/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVUMSVRBDBXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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